molecular formula C20H18Cl2O7 B1401439 (3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate CAS No. 99886-53-0

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate

Cat. No. B1401439
CAS RN: 99886-53-0
M. Wt: 441.3 g/mol
InChI Key: XYRDGHQDDWNESS-IPNZSQQUSA-N
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Description

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate is a useful research compound. Its molecular formula is C20H18Cl2O7 and its molecular weight is 441.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Applications

  • The synthesis of (3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate involves complex chemical reactions and has been explored for its potential as an intermediate in the production of other chemical compounds. One study detailed an unexpected Dieckmann condensation in the synthesis of a related compound, highlighting the intricacies involved in such chemical syntheses (Balo, Fernández, García‐Mera, & López, 2000).

Anticonvulsant Properties

  • Research on similar compounds has shown anticonvulsant properties, which can be instrumental in the development of new medications for neurological disorders. For instance, the crystal structures of certain anticonvulsant enaminones were determined, providing valuable insights into their potential medical applications (Kubicki, Bassyouni, & Codding, 2000).

Application in Antioxidant and Antitumor Activities

  • Some related compounds have been evaluated for their antioxidant and antitumor activities. These studies are crucial for understanding the potential therapeutic uses of these chemicals in treating various diseases. An example is the evaluation of certain nitrogen heterocycles for their antioxidant and antitumor activities (El-Moneim, El‐Deen, & El-Fattah, 2011).

Applications in Organic Synthesis

  • The compound and its derivatives are significant in organic synthesis, serving as intermediates for various chemical reactions and syntheses. Studies on the synthesis of cyclic peroxides and their reactions offer insights into the versatility of these compounds in chemical synthesis (Qian, Yamada, Nishino, & Kurosawa, 1992).

properties

IUPAC Name

methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2O7/c1-29-15(23)10-20(28,18(26)12-4-8-14(22)9-5-12)19(27)17(25)16(24)11-2-6-13(21)7-3-11/h2-9,17,19,25,27-28H,10H2,1H3/t17?,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDGHQDDWNESS-IPNZSQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(C(C(=O)C1=CC=C(C=C1)Cl)O)O)(C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@]([C@@H](C(C(=O)C1=CC=C(C=C1)Cl)O)O)(C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743882
Record name Methyl (2xi)-4-C-(4-chlorobenzoyl)-1-(4-chlorophenyl)-5-deoxy-L-erythro-hexuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99886-53-0
Record name Methyl (2xi)-4-C-(4-chlorobenzoyl)-1-(4-chlorophenyl)-5-deoxy-L-erythro-hexuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Reactant of Route 2
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Reactant of Route 3
Reactant of Route 3
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Reactant of Route 4
Reactant of Route 4
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Reactant of Route 5
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Reactant of Route 6
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate

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